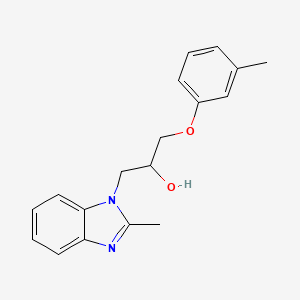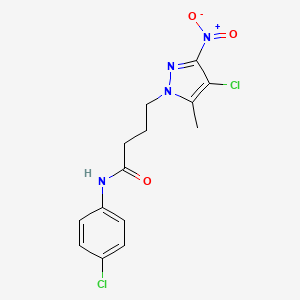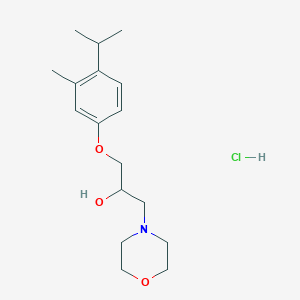
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPPP has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. This increase in serotonin may be responsible for the antidepressant and anxiolytic effects of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic properties. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic properties, which make it an interesting compound for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential for abuse, which may make it difficult to obtain funding for research.
Future Directions
There are several future directions for research on 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for opioid addiction, which is a growing public health concern. Additionally, further investigation into the mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine may provide insights into its therapeutic properties. Finally, there is potential for the development of new compounds based on the structure of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, which may exhibit improved therapeutic properties.
Synthesis Methods
The synthesis of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
Scientific Research Applications
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been investigated for its potential use in treating a range of medical conditions, including depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have potential as a treatment for drug addiction, particularly in the case of opioid addiction.
properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIDOQCBJAKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)








